molecular formula C11H15NO2 B13337018 1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13337018
M. Wt: 193.24 g/mol
InChI Key: OPDAQZZQYHEQQU-UHFFFAOYSA-N
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Description

This compound (C₁₁H₁₅NO₂; MW: 193.24 g/mol) features a 5-methylfuran moiety linked to a pyrrolidine-substituted ethanone core.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C11H15NO2/c1-8-4-5-11(14-8)10(13)7-9-3-2-6-12-9/h4-5,9,12H,2-3,6-7H2,1H3

InChI Key

OPDAQZZQYHEQQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)CC2CCCN2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and pyrrolidine.

    Synthetic Route: One common synthetic route involves the alkylation of 5-methylfuran with a suitable alkylating agent to introduce the ethanone moiety. This is followed by the addition of pyrrolidine to form the final product.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the product.

    Industrial Production: Industrial production methods may involve optimization of the reaction conditions, use of continuous flow reactors, and purification techniques to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using electrophilic or nucleophilic reagents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired reaction.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Scientific Research Applications

1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic, and regulatory pathways, resulting in its observed effects.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table compares the target compound with structurally related analogs based on substituents, synthesis, and properties:

Compound Name Molecular Formula MW (g/mol) Key Substituents Synthesis Method Physical Properties/Notes
1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one C₁₁H₁₅NO₂ 193.24 5-Methylfuran, Pyrrolidin-2-yl Not specified Discontinued; limited data
1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone C₁₁H₁₃NO₂ 207.23 Furan, Methylpyrrolidinylidene Unreported CAS 82071-15-6; unsaturated pyrrolidine
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one C₁₃H₁₁ClO₂ 234.68 5-Methylfuran, 2-Chlorophenyl General Procedure C (40°C) CAS 1179082-20-2; chlorophenyl enhances lipophilicity
1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one C₁₁H₁₄N₂O₂S 238.31 Thiophene, Aminopyrrolidine Multi-step coupling CAS 2098101-12-1; amide functionality improves solubility
Adamantyl derivatives (e.g., 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one) ~C₁₈H₂₃NO₂S ~341.45 Adamantyl, Pyridylsulfinyl Catalyzed alkylation High thermal stability; enzyme inhibitory activity

Physicochemical Properties

  • Solubility : The pyrrolidine group in the target compound likely enhances aqueous solubility compared to adamantyl or chlorophenyl derivatives, which are more lipophilic .
  • Thermal Stability : Adamantyl derivatives exhibit high melting points (>150°C) due to rigid structures, whereas furan-based compounds (e.g., CAS 82071-15-6) may decompose at lower temperatures .

Biological Activity

1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one, with the CAS number 1518598-73-6, is a compound of interest due to its structural features that suggest potential biological activity. This article reviews its biological properties, including pharmacological effects, toxicological data, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅NO₂
  • Molecular Weight : 193.24 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

While specific literature on the biological activity of this compound is limited, related compounds in the same structural class have shown various pharmacological effects. The pyrrolidine moiety is often associated with neuroactive properties, while the furan ring can contribute to antioxidant activities.

Potential Pharmacological Effects

  • Neuroactivity : Compounds containing pyrrolidine structures are known to interact with neurotransmitter systems. For example, they may act as modulators of dopamine and serotonin receptors.
  • Antioxidant Activity : The furan ring can exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential for anticancer applications.

Research Findings and Case Studies

A review of available data indicates that while direct studies on this compound are scarce, analogs and related compounds provide insights into its potential biological activities.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeReference
5-MethylfuranAntioxidant
Pyrrolidine DerivativesNeuroactive
2-(5-Methylfuran-2-yl)-2-pyrrolidinCytotoxic (in vitro)

Toxicological Profile

The safety profile of this compound has not been extensively documented. However, general safety precautions applicable to similar compounds suggest the importance of handling with care due to potential irritant properties.

Precautionary Statements

  • Avoid inhalation and skin contact.
  • Use personal protective equipment (PPE) when handling.
  • Store in a cool, dry place away from incompatible substances.

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